molecular formula C14H22N4O3 B12053762 Serine Hydrolase Inhibitor-13

Serine Hydrolase Inhibitor-13

Cat. No.: B12053762
M. Wt: 294.35 g/mol
InChI Key: HJQWRDQCFRVZTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-13 involves several steps, including the use of mechanism-based electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams . These electrophiles covalently react with the serine nucleophile in the active site of the enzyme.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized lead scaffolds and screening large compound libraries . The process may also include mining natural products and converting endogenous substrates into inhibitors.

Chemical Reactions Analysis

Types of Reactions: Serine Hydrolase Inhibitor-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the inhibitor to enhance its efficacy and selectivity.

Common Reagents and Conditions: Common reagents used in these reactions include base-activated serine nucleophiles, which split amide or ester bonds in substrates . The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.

Major Products: The major products formed from these reactions are modified inhibitors that have enhanced binding affinity and selectivity for the target serine hydrolases .

Comparison with Similar Compounds

  • Carbamates
  • Ureas
  • Activated Ketones
  • Lactones
  • Lactams

Uniqueness: Serine Hydrolase Inhibitor-13 is unique due to its specific binding affinity and selectivity for serine hydrolases. Unlike other inhibitors, it can be further modified to create novel inhibitors with enhanced efficacy .

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 4-(4-methylpyrazole-1-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O3/c1-11-9-15-18(10-11)12(19)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

HJQWRDQCFRVZTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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